molecular formula C22H27N3O2S B11230502 2'-butyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11230502
M. Wt: 397.5 g/mol
InChI Key: IYVKKNJQTOHCNV-UHFFFAOYSA-N
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Description

The compound 2'-butyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide belongs to the spirocyclic isoquinoline class, characterized by a fused cyclopentane-isoquinoline core. Its structure includes:

  • A sec-butyl (2'-butyl) substituent on the spirocyclic ring.
  • A 4-methylthiazol-2-yl group attached via a carboxamide linkage at the 4'-position.
  • A ketone (1'-oxo) functional group in the isoquinoline moiety.

Synthetic routes for similar compounds often involve coupling reactions using reagents like HATU and DIPEA in DMF, followed by HPLC purification, as described in .

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-butyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-3-4-13-25-20(27)17-10-6-5-9-16(17)18(22(25)11-7-8-12-22)19(26)24-21-23-15(2)14-28-21/h5-6,9-10,14,18H,3-4,7-8,11-13H2,1-2H3,(H,23,24,26)

InChI Key

IYVKKNJQTOHCNV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Cyclopentane-Isoquinoline Fusion

Source reports the synthesis of 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1269525-46-3), a direct precursor to the target compound. This intermediate is synthesized via:

  • Step 1 : Condensation of a cyclopentane-derived ketone with an isoquinoline fragment under acidic conditions.

  • Step 2 : Oxidative dehydrogenation to introduce the 1'-oxo group.

Representative Procedure (Adapted from):

  • React tert-butyl 4-oxopiperidine-1-carboxylate with a substituted benzaldehyde in the presence of ammonium acetate.

  • Hydrogenate the intermediate using Pd/C under H₂ pressure to form the spirocyclic amine.

  • Oxidize the amine to the ketone using MnO₂ or Dess-Martin periodinane.

Carboxamide Formation

The carboxylic acid at position 4' is converted to the carboxamide via activation and coupling with 4-methylthiazol-2-amine.

Acid Chloride Route

  • Activation : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dry toluene.

    • Conditions : Reflux at 100–110°C for 4–6 h.

  • Coupling : Add 4-methylthiazol-2-amine and a base (e.g., triethylamine) to the acid chloride.

    • Solvent : Dry dichloromethane or THF.

    • Yield : 65–75%.

Coupling Agent-Mediated Amidation

  • Activation : Use HATU or EDCI with HOAt in DMF.

  • Coupling : Stir with 4-methylthiazol-2-amine and DIPEA at room temperature.

    • Yield : 80–90% (optimized in).

Optimization and Challenges

Spiro Ring Formation

  • Regioselectivity : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the desired position.

  • Side Products : Over-oxidation of the ketone can occur; controlled use of MnO₂ mitigates this.

Amidation Side Reactions

  • Hydrolysis : Anhydrous conditions are critical to prevent carboxylic acid reformation.

  • Byproducts : Use of excess coupling agent (1.5 eq) suppresses dimerization.

Analytical Data Validation

StepCharacterization DataSource
Spiro Core1H^1H NMR (400 MHz, DMSO-d6): δ 7.29–7.42 (m, 4H, Ar), 4.41 (s, 2H, CH₂), 1.91–2.21 (m, 2H, cyclopentane)
Butyl Introduction13C^{13}C NMR: δ 25.8 (CH₂), 22.1 (CH₃), 14.0 (CH₂CH₂CH₂CH₃)
CarboxamideHRMS (ESI): m/z [M+H]⁺ Calcd for C₂₃H₂₈N₃O₂S: 410.1902; Found: 410.1905

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Acid Chloride RouteHigh reactivity, short reaction timeMoisture-sensitive reagents65–75
Coupling AgentsMild conditions, high yieldsCost of reagents80–90

Chemical Reactions Analysis

Types of Reactions

2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or thiazolidine derivatives. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets in the body. The thiazole ring and isoquinoline moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound (Reference) Spiro Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2'-butyl N-(4-methylthiazol-2-yl) C₂₂H₂₇N₃O₂S* ~409.5* Balances lipophilicity (butyl) and heterocyclic polarity (methylthiazole).
2'-(2-methoxyethyl)-N-(4-methylthiazol-2-yl) 2'-(2-methoxyethyl) N-(4-methylthiazol-2-yl) C₂₁H₂₅N₃O₃S 399.51 Methoxyethyl enhances hydrophilicity vs. butyl.
2'-sec-butyl-N-(1,3,4-thiadiazol-2-yl) 2'-sec-butyl N-(1,3,4-thiadiazol-2-yl) C₂₀H₂₄N₄O₂S₂ 424.56 Thiadiazole introduces additional nitrogen, potentially altering binding interactions.
2'-cyclopentyl-N-(thiazol-2-yl) 2'-cyclopentyl N-(1,3-thiazol-2-yl) C₂₂H₂₅N₃O₂S 395.5 Cyclopentyl increases steric bulk, possibly reducing metabolic clearance.
2'-(butan-2-yl)-N-(tetrahydrofuran-2-ylmethyl) 2'-(butan-2-yl) N-(tetrahydrofuran-2-ylmethyl) C₂₄H₃₄N₂O₃ 398.5 Tetrahydrofuran group may improve solubility but reduce target affinity.
N-(4-fluorobenzyl)-2'-(2-methoxyethyl) 2'-(2-methoxyethyl) N-(4-fluorobenzyl) C₂₄H₂₇FN₂O₃ 410.5 Fluorine atom enhances electronegativity and metabolic stability.

*Inferred values based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 2'-butyl group in the target compound contributes to higher lipophilicity compared to the 2'-(2-methoxyethyl) substituent in , which introduces polarity via the ether linkage.
  • The cyclopentyl group ( ) offers even greater hydrophobicity, which may influence membrane permeability.

The tetrahydrofuran-2-ylmethyl substituent ( ) introduces an oxygen-rich moiety, likely improving aqueous solubility.

Electronic and Steric Influences :

  • The 4-fluorobenzyl group ( ) introduces electron-withdrawing effects, which could enhance stability against oxidative metabolism.
  • Bulky substituents (e.g., cyclopentyl in ) may sterically hinder interactions with enzymatic pockets or receptors.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization and functional group coupling. Key steps include:

  • Spiro core formation : Cyclopentane-isoquinoline spiro systems can be synthesized via acid-catalyzed cyclization of precursors containing ketone and amine groups under reflux conditions (e.g., ethanol, 80°C) .
  • Thiazole coupling : Use Ullmann or Buchwald-Hartwig cross-coupling to attach the 4-methylthiazole moiety, with copper or palladium catalysts in DMF at 100–120°C .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield (target >70%) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the spiro core (e.g., cyclopentane protons at δ 1.5–2.5 ppm, thiazole protons at δ 7.0–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~447 Da) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, THF) .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How does the spiro[cyclopentane-isoquinoline] core influence biological activity compared to non-spiro analogs?

  • Mechanistic Insight : The spiro architecture enhances conformational rigidity, improving binding affinity to targets like kinase enzymes. For example, spiro compounds show 3–5× higher inhibitory activity against EGFR compared to linear analogs .
  • Experimental Design : Compare IC50 values of spiro vs. non-spiro derivatives in enzyme inhibition assays (e.g., ATPase activity) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Standardization : Use uniform assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) to minimize variability .
  • Dose-Response Analysis : Perform 10-point dose curves (1 nM–100 µM) to validate potency trends .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1M17). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic interactions with the spiro core .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical residues (e.g., Lys721 in EGFR) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes (CYP450 involvement) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) with LC-MS quantification .
    • In Silico Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (target: 2–3) and BBB permeability .

Q. What side reactions occur during synthesis, and how can they be suppressed?

  • Common Side Products :

  • Oxidation : Thiazole sulfoxide formation (avoid by using inert atmosphere) .
  • Hydrolysis : Degradation of the carboxamide group (control by maintaining anhydrous conditions) .
    • Mitigation : Add antioxidants (e.g., BHT) during reflux and use Schlenk lines for air-sensitive steps .

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